molecular formula C21H20N2O5S2 B2603125 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-tosylbutanamide CAS No. 941925-72-0

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-tosylbutanamide

Cat. No.: B2603125
CAS No.: 941925-72-0
M. Wt: 444.52
InChI Key: FAHYBVXKVYSXFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-tosylbutanamide is a novel synthetic compound supplied for research use only. It is not intended for diagnostic or therapeutic applications. This chemical features a hybrid molecular structure that combines a benzo[1,3]dioxole moiety, a thiazole ring, and a tosylbutanamide chain. Individually, these components are associated with significant biological activity in research contexts. The benzo[1,3]dioxole (piperonyl) group is a common pharmacophore in medicinal chemistry due to its potential to influence metabolic stability and receptor binding. The 2-aminothiazole scaffold is a privileged structure in drug discovery, extensively investigated for its diverse pharmacological properties. Scientific literature indicates that thiazole derivatives, particularly those incorporating substituted aryl systems, are of high interest for their evaluation as antitumor agents and as potential inhibitors of specific kinases. Furthermore, molecular hybrids containing thiazole rings are actively studied for their potential to inhibit EGFR-dependent signaling pathways in cancer cell lines. The integration of these features makes this compound a compelling candidate for early-stage investigative research in areas such as oncology, chemical biology, and medicinal chemistry. Researchers may utilize this compound as a building block in synthetic projects or as a probe to study structure-activity relationships (SAR) in the development of new enzyme inhibitors. As an analytical standard, it can aid in method development for chromatography and mass spectrometry. Please note that this product is provided for research use only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any other human use. The buyer assumes full responsibility for determining the suitability of this product for its intended research purpose.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-14-4-7-16(8-5-14)30(25,26)10-2-3-20(24)23-21-22-17(12-29-21)15-6-9-18-19(11-15)28-13-27-18/h4-9,11-12H,2-3,10,13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHYBVXKVYSXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-tosylbutanamide typically involves multi-step organic reactions. One common approach includes the formation of the thiazole ring through a cyclization reaction involving a dioxole derivative and a thioamide precursor. The tosyl group is then introduced via a sulfonylation reaction using tosyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-tosylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-tosylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-tosylbutanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole and thiazole moieties can interact with active sites of enzymes, potentially inhibiting their activity. This compound may also induce apoptosis in cancer cells by disrupting cellular pathways and causing cell cycle arrest .

Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

The thiazole core is a common feature among analogs, but substituent diversity significantly impacts physicochemical and biological properties:

Compound Name (Source) Core Structure Key Substituents Notable Features
Target Compound Thiazole 4-(Benzo[d][1,3]dioxol-5-yl), 4-tosylbutanamide Tosyl group enhances polarity; flexible butanamide linker .
Compound 89 () Thiazole 4-(4-(Methylthio)phenyl), 1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide Cyclopropane carboxamide introduces rigidity; methylthio group improves lipophilicity .
Compound 74 () Thiazole 4-(4-Methoxyphenyl), 1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide Methoxy group enhances electron density; cyclopropane restricts conformation .
D14 () Dienamide (2E,4E)-Penta-2,4-dienamide, 4-(methylthio)phenyl Conjugated dienamide system may influence π-π stacking; lower yield (13.7%) .

Key Observations :

  • Electron-withdrawing groups (e.g., tosyl) increase solubility but may reduce membrane permeability compared to electron-donating groups (e.g., methoxy) .

Insights :

  • The target compound’s synthesis likely parallels and , employing carbodiimide-mediated amide bond formation.
  • Lower yields in thiazole derivatives (e.g., 20–24% in ) suggest challenges in steric hindrance or purification .

Spectral and Physical Properties

Critical spectral data and physical properties are compared below:

Compound (Source) IR Peaks (cm⁻¹) Melting Point (°C) NMR Features
Target Compound C=O (~1680), S=O (~1170) (predicted) N/A Expected δ 7.5–8.1 (aromatic protons), δ 2.4 (tosyl methyl) .
D14 () C=O (~1680) 208.9–211.3 1H NMR: δ 7.2–7.8 (aromatic), δ 3.3 (methylthio) .
8a () C=O (1679, 1605) 290 1H NMR: δ 2.49–2.63 (methyl groups), δ 7.47–8.39 (aromatic) .

Notes:

  • Absence of S-H stretches (~2500–2600 cm⁻¹) in thione tautomers confirms structural stability in triazole analogs () .
  • Higher melting points in thiadiazoles (e.g., 290°C for 8a) correlate with extended conjugation and crystallinity .

Pharmacological and Biochemical Relevance

  • Compound 89 () : Structural similarity suggests possible applications in cystic fibrosis therapy via CFTR modulation .

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-tosylbutanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features several key structural components:

  • Thiazole Ring : Known for its role in various biological activities.
  • Benzo[d][1,3]dioxole Moiety : Imparts unique chemical properties that may enhance biological interactions.
  • Tosyl Group : Often used to improve solubility and stability.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer effects. The thiazole and dioxole components are believed to inhibit specific cellular pathways involved in tumor growth and proliferation. For instance, studies have shown that these compounds can modulate the activity of enzymes critical for cancer cell survival, leading to apoptosis (programmed cell death) in various cancer cell lines.

Antimicrobial Effects

The compound has also demonstrated antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes or interference with essential metabolic pathways.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. These interactions often lead to enzyme inhibition or modulation of signaling pathways that are crucial for cellular function.

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways.
  • Antimicrobial Testing : In a separate investigation, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Comparative Analysis

The following table summarizes the biological activities associated with similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundThiazole + Dioxole + TosylAnticancer, Antimicrobial
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(phenylthio)acetamideThiazole + Dioxole + PhenylthioAnticancer, Antimicrobial
4-MethylbenzothiazoleBenzothiazole + MethylPotential anti-inflammatory

Q & A

Q. What are the standard synthetic pathways for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-tosylbutanamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with benzo[d][1,3]dioxole derivatives and thiazole-containing precursors. Key steps include:

  • Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones under reflux conditions in ethanol or DMF .
  • Tosylation : Introduction of the tosyl group via nucleophilic substitution using p-toluenesulfonyl chloride in the presence of a base like triethylamine .
  • Amide coupling : Reaction of intermediates with activated carboxylic acids (e.g., using EDC/HOBt) in anhydrous dichloromethane . Optimization focuses on solvent choice (e.g., dioxane for improved solubility), temperature control (40–60°C), and catalyst selection (e.g., DMAP for tosylation) to achieve yields >70% .

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming purity?

Essential techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify thiazole, dioxole, and tosyl group connectivity .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns .
  • HPLC : Assesses purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, though limited by compound crystallinity .

Q. What biological targets are hypothesized for this compound, and what assays are used to evaluate activity?

The compound is hypothesized to target kinases or enzymes involved in inflammatory pathways due to its thiazole and dioxole motifs. Assays include:

  • Kinase inhibition assays : ATPase activity measured via ADP-Glo™ in cancer cell lines (e.g., HeLa) .
  • Anti-inflammatory screening : TNF-α and IL-6 suppression in LPS-stimulated macrophages .
  • Cytotoxicity profiling : MTT assays against normal cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictory data in bioactivity studies (e.g., varying IC50_{50}50​ values across assays)?

Contradictions may arise from assay conditions (e.g., serum interference) or off-target effects. Strategies include:

  • Dose-response normalization : Use internal controls like staurosporine for kinase assays .
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing tosyl with mesyl) to isolate target-specific effects .
  • Proteomic profiling : Chemoproteomics with immobilized compound analogs identifies unintended binding partners .

Q. What methodologies are recommended for optimizing pharmacokinetic properties (e.g., solubility, metabolic stability)?

Key approaches:

  • LogP adjustment : Introduce polar groups (e.g., hydroxyl or amine) via side-chain modifications to enhance aqueous solubility .
  • Metabolic stability assays : Incubate with liver microsomes and quantify parent compound via LC-MS/MS .
  • Prodrug strategies : Mask the tosyl group with ester linkages to improve bioavailability .

Q. How can computational tools aid in designing derivatives with improved target binding?

  • Molecular docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR or BRAF) .
  • MD simulations : Assess binding stability over 100-ns trajectories in GROMACS .
  • QSAR models : Train on datasets of thiazole derivatives to predict IC50_{50} values for novel analogs .

Q. What experimental designs are critical for elucidating the mechanism of action in complex biological systems?

  • CRISPR-Cas9 knockouts : Validate target engagement by comparing activity in wild-type vs. gene-edited cells .
  • Phosphoproteomics : Identify downstream signaling pathways using TiO2_2-based enrichment and LC-MS/MS .
  • In vivo imaging : Track compound distribution in zebrafish models via fluorescent tagging .

Methodological Notes

Q. How should researchers address stability issues during long-term storage?

  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Lyophilization : Improve shelf life by formulating as a lyophilized powder with trehalose .

Q. What strategies mitigate toxicity in preclinical development?

  • Ames test : Screen for mutagenicity using Salmonella strains TA98 and TA100 .
  • hERG inhibition assays : Patch-clamp electrophysiology to assess cardiac risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.